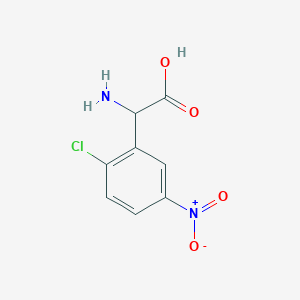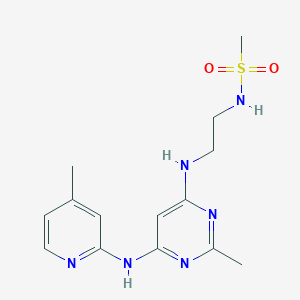
N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrimidine derivative . Pyrimidine derivatives are known for their wide range of pharmacological activities and are often used in the design of structures in medicinal chemistry . They have been reported to exhibit diverse types of biological and pharmaceutical activities, such as antimicrobial, antiviral, antitumor, and antifibrotic properties .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of similar compounds has been solved using the dual-space algorithm and refined by full-matrix least squares against F2 using the NoSpherA2 algorithm .Chemical Reactions Analysis
Pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold . For example, the carboxylic acid moiety at the C-3 position of the pyridine is found in vitamin B3, which has multiple biological activities .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, the crystal system of a similar compound at 100 K is triclinic, space group P4(3) with a = 9.4694 (10) Å, b = 9.4694 (10) Å, c = 18.886 (3) Å, α = 90°, β = 90°, γ = 90° .Scientific Research Applications
Molecular and Supramolecular Structures
N-(2-((2-Methyl-6-((4-Methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)methanesulfonamide, as part of its derivative family, exhibits interesting molecular and supramolecular structures. Studies have shown that derivatives like N-[2-(pyridin-2-yl)ethyl]methanesulfonamide exhibit unique hydrogen bonding patterns that contribute to their molecular assembly and interactions. This characteristic is crucial in understanding the compound's potential applications in fields such as crystallography and material science (Jacobs, Chan, & O'Connor, 2013).
Synthesis and Chemical Reactivity
The compound's structural framework allows for diverse synthetic approaches and reactivity. For instance, the straightforward synthesis of 5-sulfonamidomethyl substituted 4,7-dihydroazolo[1,5-a]pyrimidines highlights the versatility of sulfonamide derivatives in chemical synthesis. This research outlines a method for synthesizing a class of compounds that could have significant implications for developing novel therapeutic agents or chemical probes (Shvets et al., 2020).
Pharmacological Potential
Investigations into the pharmacological aspects of related pyridine analogs have demonstrated the potential for new drug development. Research on the synthesis and evaluation of pyridine analogs, including sulfonamides, indicates their efficacy against various bacterial strains, suggesting a promising avenue for new antibacterial agents. This area of research is crucial for addressing the growing concern of antibiotic resistance (Patel & Patel, 2012).
Catalytic Applications
Another fascinating area of application is the compound's use in catalysis. Nicotinium methane sulfonate (NMS), a derivative, has shown excellent catalytic activity in synthesizing 2-amino-3-cyanopyridines. This work demonstrates the potential of using sulfonamide derivatives as catalysts in organic synthesis, particularly in environmentally friendly and efficient processes (Tamaddon & Azadi, 2018).
Material Science Applications
The compound and its derivatives have applications in material science, such as in the synthesis of electrooptic films. The architecture of pyrrole-pyridine-based dibranched chromophores, similar in structure to the compound , influences their covalent self-assembly, thin-film microstructure, and nonlinear optical response. This research points to the potential use of sulfonamide derivatives in the development of advanced optical materials with tailored properties (Facchetti et al., 2006).
Mechanism of Action
Target of Action
The primary target of this compound is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline that is essential to the proper three-dimensional folding of newly synthesized procollagen chains .
Mode of Action
The compound acts as a potent inhibitor of collagen prolyl-4-hydroxylase . It binds to the enzyme and inhibits its activity, thereby affecting the formation of stable collagen .
Biochemical Pathways
The inhibition of collagen prolyl-4-hydroxylase by the compound affects the collagen synthesis pathway . This leads to a reduction in the production of collagen, a protein that provides structure to much of your body, including skin, hair, nails, bones, and ligaments .
Result of Action
The inhibition of collagen prolyl-4-hydroxylase leads to a significant reduction in the production of collagen . This could potentially be used to treat conditions characterized by excessive collagen production, such as fibrotic diseases .
Safety and Hazards
Future Directions
The pyrimidine moiety has been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Properties
IUPAC Name |
N-[2-[[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]amino]ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2S/c1-10-4-5-15-12(8-10)20-14-9-13(18-11(2)19-14)16-6-7-17-23(3,21)22/h4-5,8-9,17H,6-7H2,1-3H3,(H2,15,16,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJMHPCILSZMKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NC(=NC(=C2)NCCNS(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B2871843.png)
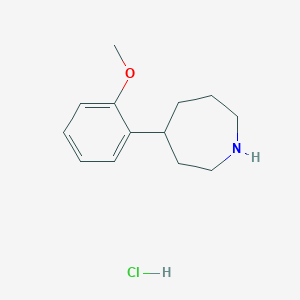
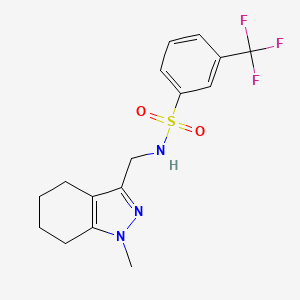
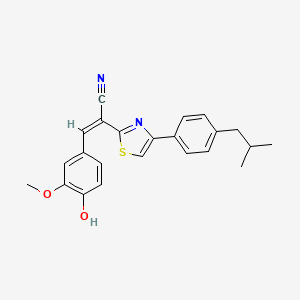
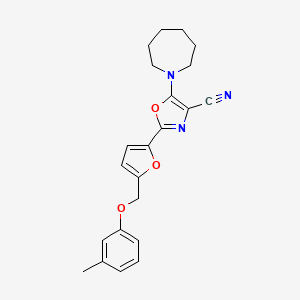
formamide](/img/structure/B2871854.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-methylsulfonylpiperidine-4-carboxamide](/img/structure/B2871855.png)
![8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2871857.png)
![(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(4-methylphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B2871858.png)
![4'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B2871860.png)

![Ethyl 4-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B2871863.png)
